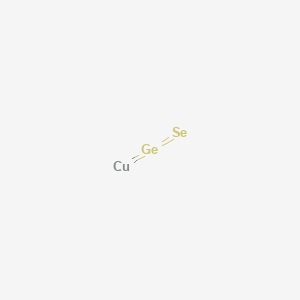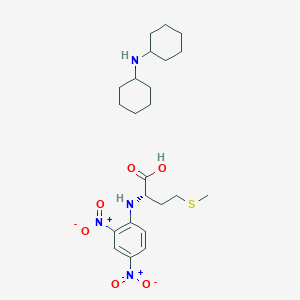![molecular formula C6H10ClF6NS2 B6313659 Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98% CAS No. 1286744-19-1](/img/structure/B6313659.png)
Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%, is an organosulfur compound with a variety of applications in scientific research. It is a colorless, water-soluble solid, and is also known by its systematic name bis[2-(trifluoromethylthio)ethyl]ammonium chloride. This compound is used in a wide range of scientific research applications, including biochemical and physiological studies, and is commonly used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%, has a variety of applications in scientific research. It is used in biochemical and physiological studies, as well as for the synthesis of other compounds. It is also used in the synthesis of peptides, as a catalyst for organic reactions, and as a reagent for the preparation of organosulfur compounds.
Wirkmechanismus
Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%, is thought to act as a proton donor, donating protons to other molecules. The compound has also been shown to act as a Lewis acid, forming hydrogen bonds with other molecules.
Biochemical and Physiological Effects
Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosine hydroxylase, and cyclooxygenase-2. It has also been shown to inhibit the growth of several types of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Vorteile Und Einschränkungen Für Laborexperimente
The use of bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%, in laboratory experiments has several advantages. It is a water-soluble compound, making it easy to work with. It is also a relatively inexpensive compound, making it an economical choice for experiments. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
The use of bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%, in scientific research is an active area of study. Possible future directions include further studies on its mechanism of action, as well as its potential applications in drug development. Additionally, further research could be conducted on the compound’s effects on various biochemical and physiological processes. Finally, its use as a reagent in the synthesis of other compounds could be explored.
Synthesemethoden
Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%, can be synthesized in a two-step process. First, 2-bromo-2-trifluoromethylthioethanol is reacted with sodium amide in liquid ammonia to form bis[2-(trifluoromethylthio)ethyl]amine. This compound is then reacted with hydrochloric acid to form the hydrochloride salt.
Eigenschaften
IUPAC Name |
2-(trifluoromethylsulfanyl)-N-[2-(trifluoromethylsulfanyl)ethyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6NS2.ClH/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12;/h13H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGAHGPNNQVWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)NCCSC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF6NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)

![2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane](/img/structure/B6313658.png)
